

# 5-Iodo-2-thiophenecarboxaldehyde: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                  |
|----------------|----------------------------------|
| Compound Name: | 5-Iodo-2-thiophenecarboxaldehyde |
| Cat. No.:      | B1304914                         |

[Get Quote](#)

CAS Number: 5370-19-4

This technical guide provides an in-depth overview of **5-Iodo-2-thiophenecarboxaldehyde**, a key building block in organic synthesis and drug discovery. The document details its physicochemical properties, experimental protocols for its application in cross-coupling reactions, and discusses the broader biological significance of the thiophene scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development.

## Physicochemical Properties

**5-Iodo-2-thiophenecarboxaldehyde** is a halogenated heterocyclic aldehyde. The following table summarizes its key quantitative data.

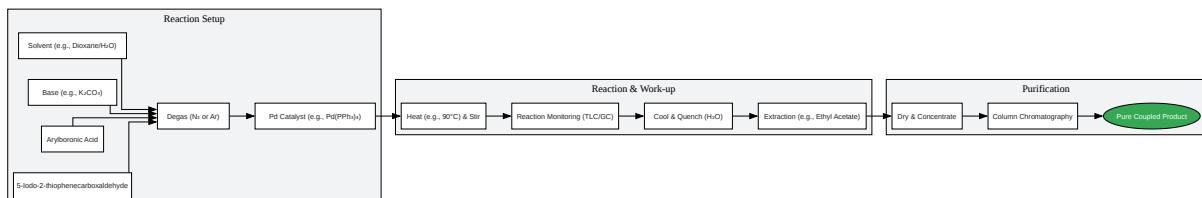
| Property          | Value                                           | Source              |
|-------------------|-------------------------------------------------|---------------------|
| Molecular Formula | $C_5H_3IOS$                                     | <a href="#">[1]</a> |
| Molecular Weight  | 238.05 g/mol                                    | <a href="#">[2]</a> |
| CAS Number        | 5370-19-4                                       | <a href="#">[1]</a> |
| Appearance        | Pale yellow to reddish yellow<br>crystal/powder | ---                 |
| Melting Point     | Not specified                                   | ---                 |
| Boiling Point     | 283.6 °C at 760 mmHg                            | <a href="#">[1]</a> |
| Density           | 2.113 g/cm³                                     | <a href="#">[1]</a> |
| Flash Point       | 125.3 °C                                        | <a href="#">[1]</a> |
| Solubility        | Not specified                                   | ---                 |
| Storage           | Sealed in dry, 2-8°C                            | <a href="#">[2]</a> |

## Core Applications in Organic Synthesis

**5-Iodo-2-thiophenecarboxaldehyde** is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The presence of the iodine atom at the 5-position of the thiophene ring makes it an excellent substrate for reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties.

## Experimental Protocols

Detailed methodologies for two of the most common and powerful cross-coupling reactions involving **5-Iodo-2-thiophenecarboxaldehyde** are provided below.


### Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.

**Reaction Principle:** The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The cycle includes the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

**Representative Protocol:**

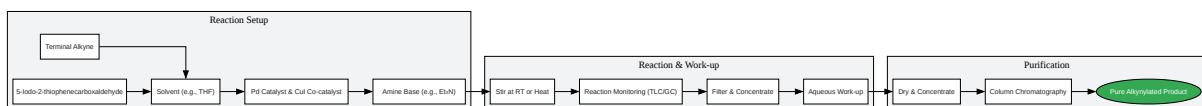
- **Reaction Setup:** In a round-bottom flask, combine **5-Iodo-2-thiophenecarboxaldehyde** (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).
- **Solvent Addition:** Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/Water 4:1).
- **Degassing:** To ensure an inert atmosphere, degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.
- **Catalyst Addition:** Under a positive pressure of the inert gas, add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0)  $[\text{Pd}(\text{PPh}_3)_4]$  (0.05 equivalents), to the reaction mixture.
- **Reaction:** Heat the mixture to a suitable temperature (e.g., 90 °C) and stir vigorously for several hours (typically 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final coupled product.



[Click to download full resolution via product page](#)

### Suzuki-Miyaura Coupling Workflow

## Sonogashira Cross-Coupling


The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

**Reaction Principle:** This cross-coupling reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.

### Representative Protocol:

- **Reaction Setup:** To a solution of **5-Iodo-2-thiophenecarboxaldehyde** (1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran or N,N-dimethylformamide), add the terminal alkyne (1.1-1.5 equivalents).

- Catalyst and Co-catalyst Addition: Add the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ ) and the copper(I) co-catalyst (e.g.,  $\text{CuI}$ ).
- Base Addition: Add a suitable amine base, such as triethylamine or diisopropylamine, which also often serves as a solvent.
- Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC.
- Work-up: After the reaction is complete, the mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with water or a dilute acid solution to remove residual amine.
- Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the desired alkynylated thiophene derivative.



[Click to download full resolution via product page](#)

### Sonogashira Coupling Workflow

## Biological Significance of the Thiophene Scaffold

While specific signaling pathway involvement for **5-Iodo-2-thiophenecarboxaldehyde** has not been reported, the thiophene ring is a well-established pharmacophore present in a wide array of biologically active compounds. Thiophene derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4][5][6]

The incorporation of a thiophene moiety into a drug candidate can modulate its pharmacokinetic and pharmacodynamic properties. The sulfur atom can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the aromatic nature of the ring allows for  $\pi$ - $\pi$  stacking interactions. The versatility of thiophene chemistry, exemplified by the reactions of **5-Iodo-2-thiophenecarboxaldehyde**, allows for the systematic exploration of chemical space around this privileged scaffold in the pursuit of novel therapeutic agents.

## Safety and Handling

**5-Iodo-2-thiophenecarboxaldehyde** should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**5-Iodo-2-thiophenecarboxaldehyde** is a valuable and versatile building block in organic synthesis. Its utility in powerful cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings makes it a key intermediate for the synthesis of a diverse range of complex molecules. While its direct biological activity is not extensively documented, the thiophene core it possesses is a critical component in numerous pharmacologically active compounds, highlighting its importance in the field of medicinal chemistry and drug discovery.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Thiophenecarboxaldehyde, 5-iodo- | CAS 5370-19-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. chemscene.com [chemscene.com]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [5-Iodo-2-thiophenecarboxaldehyde: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304914#5-iodo-2-thiophenecarboxaldehyde-cas-number]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)